molecular formula C7H7FN2O2 B1640541 2-Cyclopropyl-5-fluoropyrimidine-4,6-diol CAS No. 617715-97-6

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol

Cat. No. B1640541
CAS RN: 617715-97-6
M. Wt: 170.14 g/mol
InChI Key: HTHLEQWSIZBZGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “2-Cyclopropyl-5-fluoropyrimidine-4,6-diol” is C7H7FN2O2 . The average mass is 170.141 Da and the monoisotopic mass is 170.049149 Da .

The molecular weight is 170.14 .

Scientific Research Applications

Synthesis and Reactivity

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol is part of the fluoropyrimidine family, compounds known for their reactivity and utility in chemical syntheses. Research indicates fluoropyrimidines like 2-Cyclopropyl-5-fluoropyrimidine-4,6-diol exhibit unique reactivity patterns, making them valuable in synthesizing various chemical entities. For instance, Brown and Waring (1974) found that fluoropyrimidines react significantly faster than other halogenopyrimidines, emphasizing their unique reactivity and potential utility in various synthetic applications (Brown & Waring, 1974).

Medicinal Chemistry and Drug Development

Fluoropyrimidines, including 2-Cyclopropyl-5-fluoropyrimidine-4,6-diol, are essential in medicinal chemistry. Their structural features make them potential candidates for drug development, particularly in creating antibacterial and anticancer agents. Bouzard et al. (1992) explored fluoronaphthyridines, closely related to fluoropyrimidines, for their antibacterial properties, highlighting the potential of fluoropyrimidines in developing new therapeutic agents (Bouzard et al., 1992). Additionally, Chrovian et al. (2018) demonstrated the use of fluoropyrimidine derivatives in the discovery and development of P2X7 antagonists, indicating their significance in targeting specific receptors for treating mood disorders (Chrovian et al., 2018).

Kinase Inhibition

Another significant application of fluoropyrimidines is in the realm of kinase inhibition, a crucial area in cancer therapy. Wada et al. (2012) discussed synthesizing 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, underlining the role of fluoropyrimidines in developing anticancer agents (Wada et al., 2012).

Biochemical Studies

Fluoropyrimidines are also used in biochemical and pharmacological studies. Jansa et al. (2014) explored the inhibitory effects of 5-substituted 2-amino-4,6-dihydroxypyrimidines on immune-activated nitric oxide production, demonstrating the biochemical application of fluoropyrimidines in understanding cellular mechanisms (Jansa et al., 2014).

Safety and Hazards

“2-Cyclopropyl-5-fluoropyrimidine-4,6-diol” is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-cyclopropyl-5-fluoro-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c8-4-6(11)9-5(3-1-2-3)10-7(4)12/h3H,1-2H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHLEQWSIZBZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(C(=O)N2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225680
Record name 2-Cyclopropyl-5-fluoro-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-fluoropyrimidine-4,6-diol

CAS RN

617715-97-6
Record name 2-Cyclopropyl-5-fluoro-6-hydroxy-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617715-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-5-fluoro-6-hydroxy-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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